molecular formula C22H22FN5O3S B11277534 N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11277534
M. Wt: 455.5 g/mol
InChI Key: LWVFXNWJUINEGX-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and triazine rings in the structure suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorophenyl and butanamide groups. Common reagents and conditions include:

    Reagents: Fluorobenzene, triazine derivatives, butanoyl chloride, and various catalysts.

    Conditions: Reactions are often carried out under inert atmosphere, with controlled temperature and pH.

Industrial Production Methods

Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized states using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves interaction with specific molecular targets. The fluorophenyl and triazine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • N-(4-Bromophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

The presence of the fluorine atom in N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide may confer unique properties such as increased metabolic stability and enhanced biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C22H22FN5O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C22H22FN5O3S/c1-3-17(20(30)24-14-11-9-13(23)10-12-14)32-22-26-21(31)19(27-28-22)15-7-5-6-8-16(15)25-18(29)4-2/h5-12,17H,3-4H2,1-2H3,(H,24,30)(H,25,29)(H,26,28,31)

InChI Key

LWVFXNWJUINEGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC

Origin of Product

United States

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